Product packaging for 4-Azido-2-hydroxybenzonitrile(Cat. No.:CAS No. 105430-49-7)

4-Azido-2-hydroxybenzonitrile

Cat. No.: B2766875
CAS No.: 105430-49-7
M. Wt: 160.136
InChI Key: PECAJUQZOCEODF-UHFFFAOYSA-N
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Description

Compound Overview: 4-Azido-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4N4O and a monoisotopic mass of 160.03851 Da . Its structure features a hydroxy group and an azido group on a benzonitrile core, as defined by the SMILES string C1=CC(=C(C=C1N=[N+]=[N-])O)C#N . Research Value and Applications: While specific literature on this compound is limited, its structural features make it a candidate for various research applications. The presence of the aryl azido group is of particular interest. Aryl azides can be photoactivated with short-wavelength light (e.g., 250 nm) to generate highly reactive nitrene intermediates . These nitrenes can undergo immediate insertion into C-H or O-H bonds, or addition to double bonds, allowing for the study of molecule-molecule interactions or the labeling of biological systems . The compound's synthesis may follow known pathways for similar azido heterocycles, which are often prepared from their corresponding hydroxy or amino precursors via chloro or tosyloxy intermediates . Handling and Quality: This product is intended for research use only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling this material. The compound is characterized by its unique structure and properties, as confirmed by its InChIKey: PECAJUQZOCEODF-UHFFFAOYSA-N .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4O B2766875 4-Azido-2-hydroxybenzonitrile CAS No. 105430-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-4-5-1-2-6(10-11-9)3-7(5)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAJUQZOCEODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105430-49-7
Record name 4-azido-2-hydroxybenzonitrile
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Synthetic Methodologies for 4 Azido 2 Hydroxybenzonitrile and Analogous Systems

Pathways for Azido Group Installation

The introduction of an azido group onto an aromatic ring is a key step in the synthesis of 4-Azido-2-hydroxybenzonitrile. This transformation can be achieved through several established chemical methods, each with its own advantages and specific precursor requirements.

Diazotization and Azidation of Aminobenzonitriles

One of the most classical and widely used methods for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt. This sequence is often referred to as a Sandmeyer-type reaction. byjus.comwikipedia.orglscollege.ac.in

The process begins with the treatment of an aromatic amine, in this case, a precursor such as 4-amino-2-hydroxybenzonitrile, with a source of nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.orgcuhk.edu.hk The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

Table 1: Representative Diazotization and Azidation Reaction

Starting MaterialReagentsIntermediateProductRef.
4-Amino-2-hydroxybenzonitrile1. NaNO₂, HCl (0-5°C) 2. NaN₃2-Hydroxy-4-cyanobenzenediazonium chlorideThis compound organic-chemistry.orgcuhk.edu.hk

This table represents a generalized procedure based on established chemical principles.

Nucleophilic Substitution Strategies for Halogenated Precursors

Another fundamental approach to installing an azido group is through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comresearchgate.net This strategy involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. In this context, the azide ion (N₃⁻) serves as the nucleophile.

For the synthesis of this compound, a suitable precursor would be a 4-halo-2-hydroxybenzonitrile, such as 4-bromo-2-hydroxybenzonitrile or 4-chloro-2-hydroxybenzonitrile. The reaction is typically carried out by heating the halogenated precursor with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). masterorganicchemistry.com

The success of nucleophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the addition-elimination mechanism. masterorganicchemistry.comyoutube.com In the case of 2-hydroxybenzonitrile (B42573) derivatives, the cyano group acts as a powerful electron-withdrawing group, activating the para position for nucleophilic attack.

Table 2: Nucleophilic Aromatic Substitution for Azide Installation

Starting MaterialReagentsSolventProductRef.
4-Bromo-2-hydroxybenzonitrileSodium Azide (NaN₃)DMF or DMSOThis compound masterorganicchemistry.comresearchgate.net

This table outlines a general approach based on the principles of SNAr reactions.

Direct Introduction of Azido Functionality

More advanced synthetic strategies aim for the direct introduction of functional groups, which can reduce the number of synthetic steps. While direct C-H azidation of aromatic rings is an area of ongoing research, alternative "direct" methods can be considered. One such approach is decarboxylative azidation. chemrevlett.com

This method involves the conversion of a carboxylic acid to an azide. For an analogous system, if a 4-carboxy-2-hydroxybenzonitrile were available, it could potentially undergo decarboxylative azidation. These reactions often proceed via radical mechanisms, initiated by photocatalysis or the use of specific oxidants and azide sources like tosyl azide or other sulfonyl azides. chemrevlett.com For instance, silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids has been reported, and similar principles could be explored for aromatic systems. chemrevlett.com This pathway, however, is less conventional for this specific target molecule compared to diazotization or nucleophilic substitution.

Benzonitrile (B105546) Moiety Formation Routes

The formation of the benzonitrile group is the second critical aspect of the synthesis. This can be accomplished either by building the nitrile functionality from a pre-existing group on the ring or by introducing the cyano group directly onto the aromatic system.

Nitrile Synthesis from Aldehydes and Derivatives

A common and effective method for preparing benzonitriles is from the corresponding benzaldehydes. The conversion of an aldehyde to a nitrile involves the transformation of the formyl group (-CHO) into a cyano group (-CN).

One established method is the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is then dehydrated to yield the nitrile. This dehydration can be accomplished using a variety of reagents, such as acetic anhydride (B1165640), thionyl chloride, or by heating in the presence of a suitable catalyst. epo.org For example, p-hydroxybenzaldehyde can be converted to p-cyanophenol (4-hydroxybenzonitrile) by reaction with a hydroxylamine salt in an amide solvent. epo.org

A more direct conversion of aldehydes to nitriles can be achieved through the Schmidt reaction, using an azide source like azidotrimethylsilane (TMSN₃) in the presence of an acid catalyst. mdpi.com This one-pot procedure offers a convenient route from aldehydes to nitriles.

Table 3: Synthesis of Benzonitriles from Aldehydes

Starting MaterialReagentsMethodProductRef.
2-Hydroxy-4-formylbenzaldehyde1. Hydroxylamine salt 2. Dehydrating agentOxime formation and dehydration4-Cyano-2-hydroxybenzaldehyde epo.org
4-HydroxybenzaldehydeAzidotrimethylsilane (TMSN₃), Triflic acid (TfOH)Schmidt Conversion4-Hydroxybenzonitrile (B152051) mdpi.com

Cyano Group Introduction via Aromatic Functionalization

The cyano group can also be introduced directly onto an existing aromatic ring through various functionalization reactions.

The Sandmeyer reaction provides a powerful method for introducing a cyano group by treating an aryl diazonium salt with a copper(I) cyanide catalyst. byjus.comwikipedia.orglscollege.ac.in Starting with an appropriate amino-substituted precursor, such as 4-azido-2-aminophenol, diazotization followed by reaction with CuCN would yield the desired this compound. This highlights the versatility of diazonium salt chemistry in organic synthesis.

Alternatively, nucleophilic substitution on an aryl halide can be employed. A precursor like 4-azido-2-bromophenol could be reacted with a cyanide source, such as copper(I) cyanide (a Rosenmund-von Braun reaction) or using palladium-catalyzed cyanation methods, to introduce the nitrile group. orgsyn.org

Table 4: Aromatic Functionalization Routes to Benzonitriles

Starting MaterialReagentsReaction TypeProductRef.
4-Azido-2-aminophenol1. NaNO₂, HCl 2. CuCNSandmeyer CyanationThis compound byjus.comwikipedia.org
4-Azido-2-bromophenolCopper(I) Cyanide (CuCN)Rosenmund-von Braun ReactionThis compound orgsyn.org

Hydroxyl Group Incorporation and Manipulation

The introduction of a phenolic hydroxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. The hydroxyl group in phenols is an activating, ortho-para directing substituent in electrophilic aromatic substitution reactions. sparkl.mebritannica.comwikipedia.org This is due to the resonance effect of the oxygen's lone pair of electrons, which increases the electron density at the ortho and para positions of the benzene (B151609) ring. sparkl.mewikipedia.org

Common strategies for introducing a hydroxyl group include:

Nucleophilic Aromatic Substitution: Halogenated benzonitriles can serve as precursors where the halogen is displaced by a hydroxyl group. For instance, o(p)-hydroxybenzonitrile can be prepared from o(p)-halogenated benzonitrile by reaction with an alkali metal alkoxide. google.com Similarly, 4-chlorobenzonitrile can be reacted with sodium methoxide to produce 4-cyanophenol. chemicalbook.com

Diazotization of Anilines: A primary aromatic amine can be converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. For example, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile utilizes the diazotization and subsequent hydrolysis of 4-bromo-3,5-difluoroaniline. researchgate.net

Ammoxidation of Cresols: The catalyzed gas-phase reaction of p-cresol with ammonia can yield 4-cyanophenol, demonstrating a direct conversion of a methyl group to a nitrile while retaining the hydroxyl group. chemicalbook.com

The choice of strategy depends on the available starting materials and the desired substitution pattern on the aromatic ring.

Due to the reactivity of the phenolic hydroxyl group, it often needs to be protected during subsequent synthetic steps to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, and their selection is crucial for the success of a multi-step synthesis. scirp.org

Common protecting groups for phenolic hydroxyls include ethers, silyl ethers, esters, and carbonates. scirp.org The stability of these groups varies under different reaction conditions. For example, sulfonates are generally stable, while acetals are more labile. scirp.org

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability Characteristics
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl), ImidazoleFluoride ion (e.g., TBAF), Acidic conditionsWidely used due to ease of introduction and removal. highfine.com Steric hindrance can allow for selective protection. highfine.com
Alkyl Ethers (e.g., Benzyl (B1604629) (Bn), p-Methoxybenzyl (PMB)) Benzyl bromide, NaHCatalytic hydrogenation, Oxidative methods (for PMB, e.g., DDQ) nih.govBenzyl ethers are stable to many reagents but can be removed by hydrogenolysis. nih.gov
Esters (e.g., Acetyl (Ac), Benzoyl (Bz)) Acetic anhydride, Benzoyl chlorideBase- or acid-catalyzed hydrolysisSusceptible to cleavage under acidic or basic conditions. scirp.org
Carbonates (e.g., Boc) Di-tert-butyl dicarbonateAcidic conditions (e.g., TFA)Unstable under acidic conditions. scirp.org

Interactive Data Table: Common Protecting Groups for Phenolic Hydroxyls

One-Pot and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions to enhance efficiency, reduce waste, and simplify purification processes. tandfonline.commdpi.com These approaches are particularly valuable for constructing complex molecules from simple starting materials in a single operation.

One-Pot Syntheses: These involve sequential reactions in a single reaction vessel, avoiding the isolation of intermediates. A facile one-pot synthesis of 2-aryl-substituted nitriles has been developed via the reaction of benzyne with 2-lithionitriles. tandfonline.com This method offers higher yields compared to base-mediated benzyne reactions. tandfonline.com

Multicomponent Reactions (MCRs): In MCRs, three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com The Bucherer-Bergs reaction, for example, is a versatile MCR that can be used to synthesize hydantoins, which are masked amino acid functionalities. beilstein-journals.org MCRs are highly convergent and offer a powerful tool for generating molecular diversity. mdpi.com The synthesis of pyrazole derivatives, for instance, has been achieved through multicomponent reactions involving aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester. nih.gov

These streamlined synthetic strategies are instrumental in the efficient production of complex benzonitrile derivatives.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of benzonitriles and their derivatives.

Key green chemistry approaches include:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. jddhs.com Green chemistry encourages the use of safer alternatives like water, ionic liquids, or bio-based solvents. jddhs.com For example, a catalyst-free synthesis of 2-aryl-2-oxazoline derivatives from aryl nitriles has been developed using the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a neutral reaction medium. tandfonline.com Another green synthesis of benzonitrile utilizes an ionic liquid that acts as a recyclable agent, co-solvent, and catalyst, eliminating the need for metal salt catalysts. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can significantly reduce reaction times and increase product yields. nih.govjddhs.com

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. jddhs.com For example, the conversion of benzyl alcohol to benzonitrile can be achieved using a Cu10.3/SiO2 catalyst. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions are inherently atom-economical.

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of 4 Azido 2 Hydroxybenzonitrile

Azide (B81097) Group Reactivity

The azide moiety (-N₃) is an energetic functional group that serves as a versatile handle in organic synthesis. Its reactivity is characterized by two main pathways: participation in [3+2] cycloaddition reactions with unsaturated systems and the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in materials science and bioconjugation. organic-chemistry.orgsigmaaldrich.comijpsjournal.com The azide group is a cornerstone of click chemistry, particularly in the formation of 1,2,3-triazole rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgijpsjournal.comscielo.br This reaction exhibits a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org For 4-Azido-2-hydroxybenzonitrile, the reaction with a generic terminal alkyne, such as phenylacetylene, would be expected to proceed efficiently in the presence of a copper(I) source. The copper(I) catalyst can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. scielo.br

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then coordinates to the azide. A subsequent cyclization and protonation sequence yields the stable triazole product. nih.govnih.gov This reaction is highly tolerant of various functional groups and is often carried out in aqueous or mixed aqueous-organic solvent systems.

Table 1: Representative Conditions for CuAAC of an Aryl Azide This table presents typical conditions for the CuAAC reaction, applicable to aryl azides like this compound.

Parameter Condition
Azide Substrate This compound
Alkyne Substrate Terminal Alkyne (e.g., Phenylacetylene)
Catalyst CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium Ascorbate (10 mol%)
Solvent t-BuOH/H₂O (1:1) or DMSO
Temperature Room Temperature

| Reaction Time | 1-12 hours |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. ijpsjournal.comwikipedia.orgmdpi.com This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approximately 18 kcal/mol) that acts as the driving force for the [3+2] cycloaddition with an azide without the need for a catalyst. ijpsjournal.com

This compound would be expected to react readily with various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The reaction rate is highly dependent on the structure of the cyclooctyne. This catalyst-free nature makes SPAAC particularly valuable for labeling molecules in living systems. mdpi.comnih.gov

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide This table shows representative rate constants for the reaction of benzyl azide with different strained alkynes. Similar reactivity would be expected for this compound.

Strained Alkyne Rate Constant (k, M⁻¹s⁻¹)
Cyclooctyne (OCT) ~10⁻³
Dibenzocyclooctyne (DBCO) ~10⁻¹
Bicyclononyne (BCN) ~10⁻¹

The azide group is considered bioorthogonal because it is small, metabolically stable, and chemically inert to the vast majority of functional groups found within biological systems. wikipedia.orgnih.gov This unique lack of cross-reactivity allows for the specific chemical labeling of azide-modified biomolecules in complex environments like live cells. mdpi.comnih.govsigmaaldrich.com

If this compound were incorporated into a biological system or attached to a probe, its azide handle could be selectively targeted. For in vitro applications or in complex lysates, the highly efficient CuAAC reaction is often used for detection. sigmaaldrich.com For applications in living cells or organisms where copper toxicity is a concern, SPAAC is the preferred method. wikipedia.orgmdpi.comsigmaaldrich.com These reactions enable the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to visualize or isolate the target molecule of interest.

Beyond cycloadditions, the azide group can undergo transformations that involve the loss of a stable dinitrogen molecule, a process known as nitrogen extrusion.

Upon exposure to heat (thermolysis) or ultraviolet light (photolysis), aryl azides like this compound can extrude N₂ gas to generate a highly reactive aryl nitrene intermediate. organic-chemistry.orgnih.gov This nitrene is a nitrogen atom with only six valence electrons, making it highly electrophilic.

The subsequent fate of the nitrene depends on its spin state (singlet or triplet) and the reaction environment.

Singlet Nitrene: The initially formed singlet nitrene can undergo various rapid reactions, including:

Ring Expansion: It can rearrange to form a seven-membered ring known as a dehydroazepine, which can be trapped by nucleophiles present in the medium. electronicsandbooks.com

Intramolecular Cyclization: The nitrene can react with adjacent functional groups on the aromatic ring.

Intersystem Crossing: It can convert to the more stable triplet state.

Triplet Nitrene: The triplet nitrene is less reactive and can undergo reactions such as hydrogen atom abstraction from the solvent or dimerization to form azo compounds.

The presence of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring of this compound would influence the stability and subsequent reaction pathways of the generated nitrene, although specific studies are not available. Photolysis of other azido-containing compounds has been shown to lead to a variety of degradation products through nitrene intermediates. researchgate.netnih.gov

Other Azide-Mediated Transformations

The azide group in this compound is central to several other important transformations, including cycloadditions and reductions.

1,3-Dipolar Cycloadditions: Aryl azides are quintessential 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkynes and alkenes. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. For this compound, this reactivity allows for its conjugation to other molecules. For instance, reaction with a terminal alkyne yields a 1,2,3-triazole ring. These reactions can be performed under thermal conditions or catalyzed by copper(I) or ruthenium complexes, which offer greater control over reaction rates and regioselectivity.

Thermal and Photochemical Decomposition: Upon heating or irradiation with UV light, aryl azides like this compound lose a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. Photochemical studies on similar compounds, such as 2-azido-4-nitrophenol, show that irradiation leads to the efficient formation of nitrene intermediates. nih.gov These nitrenes can undergo several subsequent reactions, including:

Intramolecular Insertion: The nitrene could potentially insert into an adjacent C-H bond, though this is less common for aromatic C-H bonds.

Ring Expansion/Contraction: The aryl nitrene can rearrange, potentially leading to ring expansion to form a seven-membered ring (a dehydroazepine derivative), which can be trapped by nucleophiles.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo insertion into C-H or O-H bonds or add to double bonds to form aziridines.

Reduction to Amines: The azide group is readily reduced to a primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). This provides a synthetic route to 4-Amino-2-hydroxybenzonitrile.

Table 1: Summary of Azide Group Transformations
Reaction TypeReagent/ConditionExpected Product
1,3-Dipolar CycloadditionTerminal Alkyne (R-C≡CH)1,2,3-Triazole derivative
Thermal/Photochemical DecompositionHeat (Δ) or UV light (hν)Aryl nitrene intermediate
ReductionH₂, Pd/C or LiAlH₄4-Amino-2-hydroxybenzonitrile

Nitrile Group Reactivity

The cyano (-C≡N) group is a versatile functional handle, characterized by its electrophilic carbon atom and its ability to be transformed into various other functional groups.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), add to the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would be expected to produce 1-(4-azido-2-hydroxyphenyl)ethan-1-one.

Cycloaddition Reactions Involving Nitriles

The nitrile group itself can act as a dipolarophile in certain cycloaddition reactions. The most significant of these is the reaction with an azide to form a tetrazole ring, a five-membered aromatic heterocycle. This reaction can be performed by treating the nitrile with an azide source, such as sodium azide (NaN₃) and an ammonium (B1175870) salt or a Lewis acid like zinc chloride. nih.govresearchgate.netnih.gov The reaction typically requires elevated temperatures. nih.gov This transformation converts the benzonitrile (B105546) moiety into a 5-(4-azido-2-hydroxyphenyl)-1H-tetrazole ring system. It is also conceivable for an intermolecular reaction to occur between the nitrile of one molecule and the azide of another under specific catalytic conditions.

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an amide intermediate (4-azido-2-hydroxybenzamide).

Acidic Hydrolysis: Heating with an aqueous acid (e.g., H₂SO₄ or HCl) will protonate the nitrile nitrogen, activating the carbon for attack by water, ultimately yielding 4-azido-2-hydroxybenzoic acid and an ammonium salt.

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. This initially forms the carboxylate salt (sodium 4-azido-2-hydroxybenzoate), which upon acidic workup gives the final carboxylic acid.

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used.

Reduction to Amine: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (4-azido-2-hydroxyphenyl)methanamine.

Reduction to Aldehyde: A less powerful, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) can achieve the partial reduction of the nitrile to an imine intermediate, which is hydrolyzed upon workup to afford the corresponding aldehyde, 4-azido-2-hydroxybenzaldehyde.

Table 2: Summary of Nitrile Group Transformations
Reaction TypeReagent/ConditionExpected Product
Nucleophilic Addition1. R-MgBr 2. H₃O⁺Aryl Ketone (Ar-CO-R)
CycloadditionNaN₃, NH₄Cl or ZnCl₂5-Substituted Tetrazole
HydrolysisH₃O⁺, Δ or 1. NaOH, Δ 2. H₃O⁺4-Azido-2-hydroxybenzoic acid
Reduction to AmineLiAlH₄(4-Azido-2-hydroxyphenyl)methanamine
Reduction to Aldehyde1. DIBAL-H 2. H₂O4-Azido-2-hydroxybenzaldehyde

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) is acidic and highly nucleophilic after deprotonation, making it a key site for alkylation and acylation reactions.

O-Alkylation: The hydroxyl group can be deprotonated by a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a classic Sₙ2 reaction known as the Williamson ether synthesis. organic-synthesis.combyjus.comwikipedia.orgmasterorganicchemistry.com This would convert the hydroxyl group into an ether, for example, 4-azido-2-methoxybenzonitrile. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

O-Acylation: The phenolic hydroxyl group can be converted into an ester through reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 4-azido-2-cyanophenyl acetate. This reaction proceeds via nucleophilic acyl substitution.

Table 3: Summary of Phenolic Hydroxyl Group Transformations
Reaction TypeReagent/ConditionExpected Product
O-Alkylation (Williamson Ether Synthesis)1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R)
O-Acylation (Esterification)Acyl Chloride (R-COCl), BaseAryl Ester (Ar-O-CO-R)

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data on the reactivity of This compound to generate a detailed and scientifically accurate article according to the provided outline.

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Therefore, it is not possible to provide a thorough and factual article that strictly adheres to the requested topics without resorting to speculation, which would compromise the scientific accuracy of the content. The chemistry of this specific molecule appears to be largely unreported in the context of the user's detailed request.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uidaho.edu It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships through the analysis of chemical shifts (δ), coupling constants (J), and correlation signals. uidaho.edu

For 4-azido-2-hydroxybenzonitrile, ¹H NMR spectroscopy is used to identify the aromatic protons and the hydroxyl proton. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (e.g., doublet, doublet of doublets) are dictated by their position relative to the electron-withdrawing azide (B81097) (-N₃) and nitrile (-CN) groups, and the electron-donating hydroxyl (-OH) group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the seven carbon atoms: the nitrile carbon, the four substituted aromatic carbons (C-OH, C-CN, C-H, C-N₃), and the two unsubstituted aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish proton-proton and proton-carbon connectivities, respectively, confirming the substitution pattern on the benzene ring. uidaho.edu

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on typical shifts for substituted benzonitriles. Actual experimental values may vary.)

Atom TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Aromatic H6.8 - 7.5d, ddThe precise shifts and coupling constants depend on the specific position relative to the substituents.
Hydroxyl OH5.0 - 10.0br sChemical shift is variable and depends on solvent and concentration.
¹³C NMR
C-CN115 - 120sQuaternary carbon of the nitrile group.
C-OH155 - 165sAromatic carbon attached to the hydroxyl group.
C-N₃135 - 145sAromatic carbon attached to the azide group.
Aromatic C-H110 - 135dAromatic carbons bonded to hydrogen.
C (ipso to CN)100 - 110sQuaternary aromatic carbon adjacent to the nitrile group.

Infrared (IR) and Raman Spectroscopies for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). biocompare.com While both are vibrational methods, they are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, whereas Raman spectroscopy detects vibrations that cause a change in polarizability. biocompare.com

For this compound, the IR and Raman spectra would display key bands confirming its structure. The most prominent and diagnostic peaks include:

Azide (-N₃) group: A strong, sharp absorption band in the IR spectrum around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching of the N=N=N bond.

Nitrile (-C≡N) group: A sharp, medium-intensity band around 2220-2260 cm⁻¹ due to the C≡N stretching vibration. ijtsrd.com

Hydroxyl (-OH) group: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration, often broadened by hydrogen bonding. nih.gov

Aromatic Ring: Multiple bands corresponding to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the azide and the vibrations of the aromatic ring, which may be weak in the IR spectrum. biocompare.com A combined analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. ijtsrd.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Hydroxyl (-OH)O-H stretch3200 - 3600Strong, BroadWeak
Aromatic C-HC-H stretch3000 - 3100MediumStrong
Nitrile (-C≡N)C≡N stretch2220 - 2260Medium, SharpMedium
Azide (-N₃)N₃ asymmetric stretch2100 - 2150Strong, SharpWeak
Aromatic RingC=C stretch1400 - 1600Medium-StrongStrong
Azide (-N₃)N₃ symmetric stretch1200 - 1350WeakStrong
Phenolic C-OC-O stretch1200 - 1260StrongMedium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. uni.lu For this compound (molecular formula C₇H₄N₄O), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight with high precision, confirming the elemental composition. The predicted monoisotopic mass is 160.03851 Da. uni.lu

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the compound is typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ adducts. uni.lu

The fragmentation pattern provides valuable structural clues. A characteristic fragmentation for aryl azides is the loss of a molecule of nitrogen (N₂), which corresponds to a neutral loss of 28 Da. This would result in a prominent fragment ion, which can undergo further fragmentation. Other expected fragmentation pathways could involve the loss of carbon monoxide (CO, 28 Da) from the phenolic ring or the loss of hydrogen cyanide (HCN, 27 Da) from the nitrile group.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

Ion / AdductFormulaPredicted m/zNotes
[M]⁺C₇H₄N₄O160.03796Molecular Ion
[M+H]⁺C₇H₅N₄O⁺161.04579Protonated Molecule
[M+Na]⁺C₇H₄N₄ONa⁺183.02773Sodium Adduct
[M-H]⁻C₇H₃N₄O⁻159.03123Deprotonated Molecule
[M-N₂]⁺C₇H₄N₂O132.03451Fragment from loss of N₂
Data sourced from predicted values on PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. manchester.ac.uk This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. uiowa.edu The solved crystal structure would reveal the planarity of the benzene ring and the geometry of the azide, hydroxyl, and nitrile substituents. Furthermore, it would provide invaluable information on intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the material's packing in the crystal lattice.

Interactive Table 4: Crystallographic Parameters Obtainable from X-ray Analysis (Note: As a specific crystal structure has not been publicly reported, this table indicates the types of data that would be determined from the analysis.)

ParameterDescriptionTypical Value/Information
Crystal SystemThe symmetry system of the unit cell (e.g., monoclinic, orthorhombic).Not Available
Space GroupThe specific symmetry group of the crystal.Not Available
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Not Available
Bond Lengths (Å)e.g., C-C, C-N, N-N, C-ONot Available
Bond Angles (°)e.g., C-C-C, C-C-NNot Available
Intermolecular InteractionsHydrogen bonds, π-stacking distancesNot Available

Electronic Absorption and Fluorescence Spectroscopies for Optical Properties (as methodologies)

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the optical properties of a molecule, which arise from electronic transitions between different energy levels. biocompare.com UV-Vis spectroscopy measures the wavelengths of light absorbed by the molecule, providing information about its chromophores—the parts of the molecule responsible for absorbing light. For this compound, the substituted benzene ring acts as a chromophore, and its absorption spectrum is expected to show distinct bands in the UV region. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light and reached an excited electronic state. biocompare.com Not all molecules that absorb light are fluorescent. For a molecule like this compound, the presence of the hydroxyl group can influence its fluorescence properties. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence intensity and wavelength can be highly sensitive to the solvent environment (solvatochromism), particularly solvent polarity and hydrogen-bonding capability, due to changes in the dipole moment of the molecule upon excitation. researchgate.net These techniques are fundamental in characterizing the photophysical behavior of the compound. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 4-Azido-2-hydroxybenzonitrile, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict a range of fundamental properties. These calculations are performed for the molecule in its gaseous phase to understand its intrinsic properties without solvent effects.

Geometric Parameters: DFT optimizations provide the most stable three-dimensional arrangement of the atoms. Key predicted geometric parameters for this compound would include bond lengths, bond angles, and dihedral angles. For instance, the C≡N bond of the nitrile group is expected to have a bond length of approximately 1.15 Å. The C-N bond of the azide (B81097) group would be around 1.40 Å, while the N=N bond within the azide is predicted to be about 1.25 Å, and the terminal N-N bond approximately 1.15 Å. The phenolic C-O bond length is anticipated to be around 1.36 Å, and the O-H bond about 0.96 Å.

Electronic Properties: The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic compounds with electron-donating (hydroxyl) and electron-withdrawing (azide, nitrile) groups, this gap is typically in the range of 4-5 eV. The distribution of these frontier orbitals is also revealing; the HOMO is likely to be localized on the phenyl ring and the hydroxyl and azide groups, which are electron-rich, while the LUMO is expected to be distributed over the nitrile group and the phenyl ring, indicating regions susceptible to nucleophilic attack.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the electronic chemical potential, μ ≈ -(I+A)/2).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 5.1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

Property Predicted Value
Bond Lengths (Å)
C≡N ~1.15
C-CN ~1.45
C-OH ~1.36
O-H ~0.96
C-N3 ~1.40
Nβ-Nγ (azide) ~1.15
Nα-Nβ (azide) ~1.25
Electronic Properties (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 5.0
Global Reactivity Descriptors
Ionization Potential (eV) 6.5 to 7.5
Electron Affinity (eV) 1.5 to 2.5

Note: These are estimated values based on typical DFT results for similar aromatic compounds.

Mechanistic Studies of Reactions via Transition State Analysis

DFT is also instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. For this compound, a key reaction of interest is the 1,3-dipolar cycloaddition of the azide group.

1,3-Dipolar Cycloaddition: The azide group can react with various dipolarophiles, such as alkynes or alkenes, in a [3+2] cycloaddition to form triazoles or triazolines, respectively. Transition state theory combined with DFT calculations can elucidate the energetics and geometry of the transition state for such reactions. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

A computational study of the reaction between an aryl azide and an alkyne would involve locating the transition state structure. researchgate.net This structure would show the partial formation of the new C-N bonds. The lengths of these forming bonds in the transition state are typically in the range of 2.0–2.3 Å. Vibrational frequency analysis is crucial to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and the desired products. mdpi.com Such studies can also predict the regioselectivity of the reaction (i.e., which of the two possible regioisomers is preferentially formed) by comparing the activation energies of the different reaction pathways. The pathway with the lower activation energy will be the kinetically favored one. For example, in the reaction of an aryl azide with an unsymmetrical alkyne, two different triazole products can be formed. DFT calculations can predict which isomer will be the major product.

Thermal Decomposition: Another important reaction is the thermal decomposition of the azide group, which typically proceeds through a nitrene intermediate. Transition state calculations can model the extrusion of N2 from the azide to form a highly reactive nitrene. However, it is important to note that single-reference DFT methods like B3LYP may not be adequate for describing species with significant multireference character, such as singlet nitrenes. researchgate.net More advanced computational methods, like multiconfigurational self-consistent field (MCSCF) or coupled-cluster theory, may be necessary for an accurate description of these reactive intermediates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Conformational Analysis: For a relatively rigid molecule like this compound, the main conformational flexibility arises from the rotation of the hydroxyl and azide groups. MD simulations can be used to explore the rotational energy barriers and identify the most stable conformers. The orientation of the O-H group, for instance, can be influenced by intramolecular hydrogen bonding with the nitrogen of the nitrile group or the azide group. MD simulations can quantify the relative populations of different conformers at a given temperature.

Intermolecular Interactions: In the condensed phase (liquid or solid), intermolecular interactions play a crucial role in determining the bulk properties of the material. MD simulations of a system containing many molecules of this compound can reveal the nature of these interactions. acs.orgacs.org Key interactions would include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the nitrile and azide groups can act as acceptors. MD simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to attractive van der Waals interactions. The simulations can characterize the preferred stacking arrangements (e.g., parallel-displaced or T-shaped).

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. MD can model how these dipoles align in the liquid state.

By analyzing the radial distribution functions and other structural and dynamic properties from the MD trajectory, a detailed picture of the local structure and dynamics in the liquid or solid state can be obtained. acs.orgacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netscispace.com After calculating the harmonic vibrational frequencies, they are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations. The predicted infrared (IR) and Raman spectra can then be compared with experimental data to confirm the structure of the synthesized compound. nih.gov

Key predicted vibrational modes for this compound would include:

O-H stretch: A broad band around 3200-3600 cm-1.

C≡N stretch: A sharp, intense band around 2220-2240 cm-1. nih.gov

N3 asymmetric stretch: A strong, sharp band around 2100-2150 cm-1.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm-1 region.

C-O stretch: A band in the 1200-1300 cm-1 region.

Table 5.2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm-1) Expected Intensity
O-H stretch 3200-3600 Medium to Strong, Broad
Aromatic C-H stretch 3000-3100 Weak to Medium
C≡N stretch 2220-2240 Strong, Sharp
N3 asymmetric stretch 2100-2150 Strong, Sharp
Aromatic C=C stretches 1400-1600 Medium to Strong
N3 symmetric stretch 1200-1300 Weak to Medium

Note: These are typical frequency ranges and may vary depending on the specific computational method and the molecular environment.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculated 1H and 13C chemical shifts are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predictions can be invaluable for assigning complex NMR spectra and confirming the regiochemistry of reaction products. mdpi.commdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scispace.comrochester.edu TD-DFT calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the absorption intensities). For this compound, the UV-Vis spectrum is expected to show π→π* transitions characteristic of the substituted benzene (B151609) ring, likely in the 250-350 nm range. The presence of the auxochromic (-OH) and chromophoric (-N3, -CN) groups will influence the exact positions and intensities of the absorption bands.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. frontiersin.orgscienceopen.com These models are widely used in drug design and materials science to predict the properties of new compounds without the need for extensive experimental testing.

For a molecule like this compound, QSAR studies could be relevant if it is part of a series of compounds being investigated for a particular biological activity, such as antimicrobial or anticancer effects. Phenolic compounds are known to exhibit a wide range of biological activities, and QSAR models have been developed to predict their antioxidant or antibacterial properties. nih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Set: A series of related compounds with measured biological activity is required.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can be constitutional, topological, geometric, or electronic descriptors. Many of the electronic descriptors can be obtained from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). imist.ma

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

If this compound were included in a QSAR study of phenolic compounds, descriptors such as its lipophilicity (logP), molar refractivity, and various quantum chemical parameters would be used to model its potential biological activity. frontiersin.org For example, a QSAR model for antioxidant activity might show that the activity is correlated with the O-H bond dissociation enthalpy (BDE), which can be calculated using DFT. A lower BDE would suggest a better antioxidant, and the model could be used to predict the activity of other, yet-to-be-synthesized, derivatives.

Applications in Chemical Research and Functional Materials Development

As a Versatile Building Block in Organic Synthesis

In organic synthesis, the value of a building block is determined by its versatility and the efficiency with which it can be elaborated into more complex structures. The unique combination of reactive sites in 4-Azido-2-hydroxybenzonitrile provides multiple pathways for molecular diversification.

The aryl azide (B81097) group is a well-established and versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.gov Its ability to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate, or to participate in cycloaddition reactions, opens numerous avenues for ring construction. Conceptually, this compound could serve as a key starting material for several classes of heterocycles.

Cycloaddition Reactions: The azide can readily undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form 1,2,3-triazoles. If this reaction is performed with a strained alkyne, it can proceed without a copper catalyst, a process known as strain-promoted azide-alkyne cycloaddition (SPAAC), which is valuable in biological contexts.

Nitrene Insertion: Upon generation of the corresponding nitrene, intramolecular C-H insertion could potentially lead to the formation of fused-ring systems. For example, reaction pathways could be envisioned to form benzoxazoles or other related structures, with the neighboring hydroxyl group playing a key directive or reactive role.

Reductive Cyclization: Reduction of the azide group to an amine, followed by intramolecular reaction with a derivative of the nitrile or a group introduced via the hydroxyl function, provides another powerful strategy for heterocycle synthesis.

The following table outlines plausible heterocyclic scaffolds that could be derived from this compound.

Reaction TypeReactant/ConditionPotential Heterocyclic Product
[3+2] CycloadditionSubstituted AlkyneSubstituted 1,2,3-Triazole
Reductive Cyclization1. Reduction (e.g., H₂/Pd) 2. Intramolecular condensationBenzoxazole derivative
Denitrogenative CyclizationVinyl Azide Reactant5-(trifluoromethyl)isoxazole derivative arabjchem.org

Natural products often feature complex, highly functionalized aromatic cores. While there is no documented use of this compound in the total synthesis of a known natural product, its structure represents a valuable, non-natural scaffold for creating novel molecules with potential biological activity. nih.gov The concept of "natural product anticipation" involves the synthesis of molecules that are predicted to exist in nature based on biosynthetic hypotheses. nih.gov In a similar vein, scaffolds like this compound can be used to build libraries of "natural product-like" compounds.

The three functional groups offer distinct chemical handles for elaboration:

Azide Group: Can be converted to an amine, used in cycloadditions, or serve as a masked amino group.

Hydroxyl Group: Can be alkylated, acylated, or used to direct ortho-lithiation to introduce further substituents on the ring.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing a key point for chain extension.

This orthogonality allows synthetic chemists to selectively modify one part of the molecule while leaving the others intact, enabling the systematic construction of complex molecular frameworks analogous to those found in nature.

Development of Chemical Probes and Reporter Molecules

The azide functionality is a cornerstone of modern chemical biology, primarily due to its central role in bioorthogonal chemistry. escholarship.orgnih.gov These are chemical reactions that can occur in living systems without interfering with native biochemical processes.

The azide group of this compound makes it an ideal candidate for incorporation into bioorthogonal probes. nih.gov The most common bioorthogonal reactions involving azides are:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction with a strained cyclooctyne (B158145) proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. nih.gov

Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a specifically engineered triarylphosphine. escholarship.org

A probe designed from a this compound scaffold could be attached to a molecule of interest (e.g., a drug, metabolite, or peptide). After introduction into a biological system, the azide handle allows for its specific detection and visualization by reaction with a complementary reporter molecule (e.g., a cyclooctyne-linked fluorophore).

Bioorthogonal ReactionKey FeaturesTypical Reactants for Azide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, fast kinetics, biocompatibleDIBO, BCN (strained cyclooctynes)
Staudinger LigationForms a stable amide bond, highly selectiveTriarylphosphines
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)High yielding, reliable ("click chemistry")Terminal Alkynes, Cu(I) catalyst

Beyond bioorthogonal labeling, the aryl azide group is a classic photoaffinity label (PAL). mdpi.comnih.gov Upon irradiation with UV light, the azide group releases nitrogen gas (N₂) to generate a short-lived, highly reactive nitrene. This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent linkage with interacting molecules, such as proteins or nucleic acids. nih.gov

This property allows this compound to be used as a core structure for photoaffinity probes. The scaffold could be functionalized at the hydroxyl or nitrile position with a reporter tag (like biotin (B1667282) or a radioisotope) and a targeting moiety. Upon binding to its biological target, UV irradiation would permanently crosslink the probe to the target, enabling subsequent identification and characterization of the binding site. For example, 4-azido-2-nitrophenyl (NAP) containing probes have been successfully used to trap and identify interacting antibodies. nih.gov

Advanced Materials Science Applications

The precise arrangement of molecular building blocks is fundamental to creating advanced materials with tailored properties. semanticscholar.org Molecules with multiple, orthogonally reactive functional groups, such as this compound, are valuable as monomers or cross-linkers for the synthesis of functional polymers and networks.

The azide and nitrile groups provide opportunities for polymerization and cross-linking. For instance, using the principles of "click chemistry," the azide group can react with bifunctional alkynes to create highly cross-linked polymers or functionalize surfaces. semanticscholar.org Such reactions are known for their high efficiency and selectivity, allowing for the creation of well-defined material structures. These materials could find applications in areas such as:

Functional Coatings: The hydroxyl and nitrile groups can modulate surface properties like hydrophilicity and can act as coordination sites for metal ions.

Porous Organic Polymers: Use as a monomer in polymerization reactions could lead to materials with high surface area for applications in gas storage or catalysis.

Smart Gels: The azide group could be used to "click" the molecule into a polymer backbone, creating a hydrogel. The remaining hydroxyl and nitrile groups could impart stimuli-responsive properties.

Monomer in Polymerization Reactions

While the direct homopolymerization of this compound is not extensively documented, its structural motifs are found in various classes of polymers, suggesting its potential as a monomer or co-monomer. The reactivity of its functional groups allows for its incorporation into polymer chains through several synthetic strategies.

The 2-hydroxybenzonitrile (B42573) moiety is a known participant in multicomponent polymerizations (MCPs). For instance, MCPs involving diynes, disulfonyl azides, and 2-hydroxybenzonitrile, catalyzed by copper, can produce high-molecular-weight poly(N-sulfonylimine)s containing iminocoumarin units acs.org. This demonstrates the capacity of the hydroxyl and nitrile groups to participate in complex, cyclization-based polymerization reactions. Similarly, benzonitrile (B105546) derivatives are used to synthesize high-temperature phthalonitrile polymers, which are known for their excellent thermal and thermo-oxidative stability rsc.org.

The azide group offers a versatile handle for polymerization. Azide-functionalized monomers, such as 2-azidoethyl methacrylate, have been successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) chemijournal.combenicewiczgroup.com. These methods allow for the synthesis of well-defined polymers with pendant azide groups. However, the thermal sensitivity of the azido group must be considered, as side reactions can occur at elevated temperatures, potentially affecting the control over the polymerization benicewiczgroup.com. The azide group in this compound could be utilized post-polymerization via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the molecule to a polymer backbone or to cross-link polymer chains.

Functionalization of Surfaces and Interfaces

The functional groups of this compound make it an excellent candidate for modifying the chemical and physical properties of surfaces and interfaces. Self-assembled monolayers (SAMs) and covalently grafted layers are key strategies for surface functionalization, enabling the tuning of properties for applications in organic electronics, biosensors, and biocompatible materials rsc.orgnih.gov.

The aryl azide group is particularly useful for covalent surface modification. Upon exposure to ultraviolet (UV) light, the azido group undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can readily insert into C-H bonds of a substrate material, such as a polymer film, to form a stable, covalent linkage sciforum.net. This photo-grafting process has been used to immobilize molecules containing aryl azide groups onto surfaces like polyethylene terephthalate (PET) sciforum.net. By this mechanism, this compound could be covalently attached to a wide range of material surfaces.

Once grafted, the exposed hydroxyl and nitrile groups would alter the surface properties. The hydroxyl group can increase surface hydrophilicity and provides a site for hydrogen bonding, which is crucial for biocompatibility and specific molecular recognition mdpi.com. The nitrile group can influence the surface's electronic properties and serve as a coordination site for metal ions. This dual functionality allows for the creation of tailored interfaces. For example, azide-terminated molecules have been used to create novel dielectric layers in organic thin-film transistors (OTFTs), demonstrating the impact of azide-based functionalization on electronic device performance nih.gov.

Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The functional groups on this compound—hydroxyl, nitrile, and azide—are all capable of participating in such interactions, primarily hydrogen bonding, which dictates the assembly of molecules in the solid state.

The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen of the hydroxyl group, the nitrogen of the nitrile group (-C≡N), and the nitrogen atoms of the azido group (-N₃) can all act as hydrogen bond acceptors. This allows for the formation of robust and directional intermolecular connections. In related crystal structures, such as derivatives of 2-hydroxybenzoic acid, extensive hydrogen-bonding networks are observed. These often include the formation of dimers through pairs of O-H···O hydrogen bonds between carboxylic acid groups, creating stable ring motifs nih.gov. Similarly, the hydroxyl group of this compound can form strong hydrogen bonds with the nitrile or hydroxyl groups of neighboring molecules.

These interactions can guide the assembly of the molecules into predictable patterns, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific arrangement, or crystal packing, is determined by the interplay of these various non-covalent forces. The study of such supramolecular architectures is fundamental to crystal engineering, where the goal is to design materials with specific properties (e.g., optical, electronic) based on the controlled arrangement of molecules rsc.org.

Design of Ligands for Catalysis (conceptual, based on functional groups)

The design of ligands is central to the development of transition metal catalysts, as ligands modulate the steric and electronic properties of the metal center, thereby controlling catalytic activity and selectivity nih.govchemrxiv.orgresearchgate.net. Based on its functional groups, this compound can be conceptually designed as a versatile ligand for various catalytic applications.

The molecule possesses two primary coordination sites: the nitrile nitrogen and the hydroxyl oxygen.

Nitrile Group Coordination : Benzonitrile and its derivatives are known to act as ligands in catalysis. The nitrile moiety can function as an electron-accepting π-acceptor ligand. This property is particularly valuable in reactions where promoting reductive elimination from the metal center is crucial. For example, in nickel-catalyzed cross-coupling reactions, electron-withdrawing benzonitrile-containing ligands have been shown to favor C(sp²)-C(sp³) bond formation by accelerating reductive elimination over competing pathways like β-hydride elimination nih.govchemrxiv.orgacs.org. The nitrile group also helps to stabilize low-valent states of the metal, such as Ni(0) chemrxiv.org.

Hydroxyl Group Coordination : The hydroxyl group can be deprotonated to form a phenoxide. This anionic oxygen atom is a strong σ-donating ligand that can form a robust bond with a metal center.

The combination of the nitrile and ortho-hydroxyl groups allows this compound to potentially act as a bidentate, monoanionic ligand. By coordinating to a metal through both the phenoxide oxygen and the nitrile nitrogen, it can form a stable five-membered chelate ring. This chelation effect typically enhances the stability of the resulting metal complex.

The electronic character of this conceptual ligand would be influenced by all three functional groups. The nitrile and the para-azido groups are both electron-withdrawing, which would decrease the electron density at the metal center. This electronic tuning is a powerful strategy in catalyst design. For a given reaction, the ligand's electronic properties can be tailored to optimize steps in the catalytic cycle, such as oxidative addition or reductive elimination rsc.org. Therefore, this compound represents a promising, conceptually designed ligand scaffold for developing new catalysts for cross-coupling and other organic transformations.

Table of Mentioned Compounds

Compound Name
This compound
2-hydroxybenzonitrile
1,2-bis(3,4-dicyanophenoxy) benzene (B151609)
2-azidoethyl methacrylate
Polyethylene terephthalate (PET)
3-azidopropyltriethoxysilane
2-hydroxybenzoic acid
Nickel

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic routes is paramount for the widespread availability and application of 4-azido-2-hydroxybenzonitrile. Current synthetic strategies for aryl azides often rely on the diazotization of anilines followed by azidation, or the nucleophilic substitution of activated aryl halides. nih.govorganic-chemistry.org Future research should focus on developing novel, milder, and more sustainable synthetic methodologies.

Novel Synthetic Approaches:

Direct C-H Azidation: Recent advancements in transition-metal-catalyzed C-H functionalization could offer a direct route to this compound from 2-hydroxybenzonitrile (B42573), bypassing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Continuous flow processes can offer enhanced safety and scalability for the synthesis of potentially energetic compounds like aryl azides, minimizing the accumulation of hazardous intermediates. nih.gov

Enzymatic Synthesis: Biocatalytic approaches could provide highly selective and environmentally benign routes to functionalized aryl azides.

Advanced Catalytic Systems:

The exploration of novel catalytic systems can significantly improve the efficiency and selectivity of the synthesis.

Catalyst TypePotential AdvantagesRelevant Research Areas
Copper-based Catalysts Well-established for azide-alkyne cycloadditions and can be adapted for azidation reactions. nih.govDevelopment of ligands to tune catalyst activity and selectivity.
Palladium-based Catalysts Versatile for a wide range of cross-coupling reactions, potentially enabling novel synthetic disconnections.Exploration of palladium-catalyzed amination followed by diazotization/azidation.
Photocatalysts Light-driven reactions can proceed under mild conditions, offering a green alternative to traditional thermal methods. researchgate.netDesign of photosensitizers for the selective activation of precursors.

Investigation of Undiscovered Reactivity Profiles and Selectivities

The interplay between the azide (B81097), hydroxyl, and nitrile groups in this compound suggests a rich and largely unexplored reactivity landscape. The electron-donating hydroxyl group and the electron-withdrawing nitrile group are expected to influence the reactivity of the azide moiety in a distinct manner compared to simpler aryl azides. studypug.comwikipedia.org

Key Areas for Investigation:

Cycloaddition Reactions: While the 1,3-dipolar cycloaddition of azides with alkynes (click chemistry) is well-known, the influence of the ortho-hydroxyl and para-nitrile groups on the regioselectivity and reaction kinetics with various dipolarophiles warrants detailed investigation. researchgate.net The potential for intramolecular cycloadditions involving the hydroxyl or nitrile group under specific conditions should also be explored.

Photoreactivity: Upon photolysis, aryl azides generate highly reactive nitrenes. beilstein-journals.org The presence of the hydroxyl and nitrile substituents could direct the subsequent reactions of the in situ generated nitrene, leading to novel intramolecular cyclization products or specific intermolecular C-H insertion reactions. researchgate.net Understanding and controlling these photochemical pathways is crucial for applications in photoaffinity labeling and materials science. nih.gov

Reactions of the Nitrile and Hydroxyl Groups: The reactivity of the nitrile and hydroxyl groups in the presence of the azide needs to be systematically studied. This includes exploring their participation in multicomponent reactions and their compatibility with various reaction conditions used for azide modifications.

Integration into Advanced Functional Systems and Devices

The multifunctional nature of this compound makes it an attractive building block for the development of advanced functional materials and devices.

Potential Applications:

Application AreaRole of this compound
Organic Electronics The azide group can be used for cross-linking polymer chains in organic photovoltaic (OPV) devices to improve morphological stability and performance. nih.gov The nitrile group can influence the electronic properties of the material.
Chemical Sensors The hydroxyl and nitrile groups can act as binding sites for specific analytes, while the azide allows for immobilization onto sensor surfaces via click chemistry.
Photoaffinity Labeling The photoreactive azide group enables the covalent labeling of biological targets, such as proteins, to elucidate biological pathways and identify drug targets. nih.govmdpi.com The hydroxyl and nitrile groups can be modified to enhance binding affinity and selectivity.
Smart Polymers Incorporation into polymers could lead to materials that respond to light (via the azide) or changes in pH (via the hydroxyl group), enabling applications in drug delivery and responsive coatings.

Development of High-Throughput Screening Methodologies for Derivatives

To fully explore the potential of this compound, the development of high-throughput screening (HTS) methodologies for its derivatives is essential. This will enable the rapid identification of compounds with desired properties for various applications.

Strategies for HTS:

Combinatorial Synthesis: The modular nature of the molecule allows for the creation of large libraries of derivatives by varying substituents on the aromatic ring or by modifying the hydroxyl and nitrile groups. nih.gov Techniques like parallel synthesis can be employed to generate these libraries efficiently. nih.govenamine.net

"Click" Chemistry for Library Generation: The azide group is perfectly suited for click chemistry, allowing for the rapid and efficient synthesis of diverse 1,2,3-triazole derivatives in a high-throughput format. nih.govresearchgate.net

Assay Development: The development of specific and sensitive assays is crucial for screening these libraries. For example, fluorescence-based assays could be used to screen for enzyme inhibitors, while changes in optical or electronic properties could be used to screen for new sensor materials. acs.orgresearchgate.net

Synergistic Experimental and Computational Research Initiatives

A combined approach of experimental and computational chemistry will be instrumental in accelerating the exploration of this compound and its derivatives.

Integrated Approaches:

Computational Prediction of Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the azide, hydroxyl, and nitrile groups, guiding experimental efforts towards the most promising reaction pathways. researchgate.netnih.gov Computational models can also predict the site selectivity of C-H functionalization reactions. rsc.orgresearchgate.net

Modeling of Electronic and Optical Properties: Computational methods can be employed to predict the electronic and photophysical properties of derivatives, aiding in the design of new materials for organic electronics and sensors. nih.govresearchgate.net

Mechanism Elucidation: A combination of experimental techniques (e.g., spectroscopy, kinetics) and computational studies can provide a detailed understanding of reaction mechanisms, such as the photochemical decomposition pathways of the azide. diva-portal.orgnih.govrsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, reactivity, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Azido-2-hydroxybenzonitrile, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The synthesis typically involves introducing an azide group to a hydroxyl-substituted benzonitrile precursor. For example, diazotization followed by azide substitution under controlled temperatures (0–5°C) is a common approach. Critical parameters include pH control (acidic conditions for diazotization) and the use of sodium azide in stoichiometric excess. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product. Side reactions, such as over-azidation or decomposition, can be mitigated by maintaining low temperatures and inert atmospheres .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do key functional groups manifest in these analyses?

  • Methodological Answer :

  • FT-IR : The azide (-N₃) group exhibits a strong absorption band near 2100–2200 cm⁻¹, while the hydroxyl (-OH) stretch appears as a broad peak around 3200–3400 cm⁻¹.
  • ¹H NMR : Aromatic protons adjacent to the hydroxyl group show downfield shifts (δ 10–12 ppm for -OH, depending on solvent). The nitrile (-CN) group does not directly appear but influences neighboring proton splitting patterns.
  • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while aromatic carbons adjacent to substituents display distinct deshielding effects.
  • HRMS : Accurate mass analysis confirms the molecular ion peak (C₇H₄N₄O requires m/z 178.0384) .

Q. What safety protocols are critical when handling this compound, particularly regarding azide stability and exposure risks?

  • Methodological Answer :

  • Explosivity Risk : Azides can decompose explosively under friction, heat, or shock. Avoid grinding or heating dry samples. Store in small quantities (<1 g) at 2–8°C in inert solvents (e.g., acetonitrile).
  • Exposure Control : Use fume hoods for synthesis and handling. Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Emergency Procedures : In case of spills, neutralize with dilute sodium hypochlorite (bleach) to degrade azides. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How do competing side reactions during azide functionalization impact the purity of this compound, and what analytical strategies detect trace by-products?

  • Methodological Answer : Common by-products include unreacted precursors (e.g., 2-hydroxybenzonitrile) and dimerized azides. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves these impurities. For quantification, calibrate using synthesized standards. Additionally, differential scanning calorimetry (DSC) can assess thermal stability to identify hazardous by-products .

Q. What mechanistic insights govern the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?

  • Methodological Answer : The electron-withdrawing nitrile group enhances azide electrophilicity, accelerating triazole formation. Optimize reaction conditions by:

  • Using Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to minimize Cu(II) oxidation.
  • Maintaining a 1:1.2 molar ratio of azide to alkyne in tetrahydrofuran (THF) at 25°C.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with iodine staining for azide consumption. Post-reaction, purify triazole products via aqueous workup and recrystallization .

Q. How does the hydroxyl group in this compound influence its solubility and stability in aqueous versus organic matrices?

  • Methodological Answer : The hydroxyl group increases polarity, enabling solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting stability in aqueous environments due to hydrolysis. Stability studies (pH 3–9, 25–40°C) show:

  • Aqueous Buffers : Degradation t₁/₂ = 12–48 hours at pH 7.4 (PBS buffer).
  • Organic Solvents : Stable for >30 days in DMSO at -20°C.
  • Analytical Mitigation : Use lyophilization for long-term storage and deuterated DMSO for NMR to avoid solvent interactions .

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